molecular formula C18H19N3OS B2531808 N-(2-isopropylphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1219845-01-8

N-(2-isopropylphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2531808
CAS No.: 1219845-01-8
M. Wt: 325.43
InChI Key: XTEVGZLEYRYZST-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a central pyrazole ring substituted with a methyl group at position 1, a thiophen-2-yl group at position 3, and a carboxamide moiety linked to a 2-isopropylphenyl group.

Properties

IUPAC Name

2-methyl-N-(2-propan-2-ylphenyl)-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12(2)13-7-4-5-8-14(13)19-18(22)16-11-15(20-21(16)3)17-9-6-10-23-17/h4-12H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEVGZLEYRYZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isopropylphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the isopropylphenyl and thiophenyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

  • Step 1: Synthesis of Pyrazole Ring

    • Reactants: Hydrazine hydrate and 1,3-diketone
    • Conditions: Reflux in ethanol
    • Product: Pyrazole derivative

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropylphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

N-(2-isopropylphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, thereby influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights pyrazole carboxamide derivatives with modifications to the aryl/heteroaryl substituents and sulfonamide-linked piperidine/morpholine groups. Below is a comparative analysis of key compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Properties
N-(4-((2-(Hydroxymethyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (2a) Trifluoromethyl, sulfonyl-piperidine-hydroxymethyl 517.1 [M+1] Non-nucleoside measles virus polymerase inhibitor
N-(4-((2-(Azidomethyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (2c) Trifluoromethyl, sulfonyl-piperidine-azidomethyl 528.1 [M+1] Probable prodrug for antiviral activity
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole, 5-methylthiophene 326.37 Unspecified (structural analog)
Target Compound : N-(2-isopropylphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Thiophen-2-yl, 2-isopropylphenyl ~337.4 (calculated) Hypothetical antiviral/kinase inhibition

Key Comparisons:

In contrast, the thiophen-2-yl group in the target compound may offer π-π stacking interactions with hydrophobic enzyme pockets, though its reduced electronegativity compared to CF₃ could lower binding affinity. The 2-isopropylphenyl group in the target compound introduces steric bulk and lipophilicity, differing from the sulfonamide-linked piperidine groups in 2a and 2c, which likely improve solubility and membrane permeability .

Synthetic Accessibility :

  • Compounds like 2a and 2c are synthesized via sulfonamide coupling followed by carboxamide formation, achieving >95% purity via LC-MS . The target compound may require analogous coupling of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid with 2-isopropylphenylamine, though reaction yields and purity remain speculative without direct data.

Crystallographic and Computational Insights :

  • Tools like Mercury CSD 3.0 () enable packing similarity analysis between structurally related compounds. For instance, the thiophene and benzothiazole derivatives (e.g., ) could be compared to the target compound to predict crystal packing efficiency and intermolecular interactions.

Research Findings and Limitations:

  • Antiviral Activity : Compounds with trifluoromethyl groups (e.g., 2a ) show inhibitory activity against measles virus polymerase, with IC₅₀ values in the micromolar range . The target compound’s thiophene substituent may reduce potency due to weaker electron-withdrawing effects.
  • Metabolic Stability : Piperidine-linked sulfonamides (e.g., 2k ) exhibit improved metabolic profiles compared to morpholine analogs . The 2-isopropylphenyl group in the target compound may increase hepatic clearance risks due to higher lipophilicity.

Biological Activity

N-(2-isopropylphenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological screening, and pharmacological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and other relevant biological activities.

Chemical Structure

The compound's structure can be represented as follows:

C14H16N2S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{S}

This indicates the presence of a pyrazole ring substituted with an isopropylphenyl group and a thiophene moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often includes cyclization reactions that form the pyrazole ring and subsequent modifications to introduce the thiophene and isopropylphenyl groups.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has shown promising activity against several bacterial strains.

Microorganism Activity Reference
Escherichia coliModerate
Staphylococcus aureusGood
Candida albicansSignificant antifungal
Aspergillus nigerModerate

In particular, the compound demonstrated effective inhibition against S. aureus, comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro assays showed that this compound can inhibit pro-inflammatory cytokines, which suggests its potential use in treating inflammatory conditions.

Additional Biological Activities

Other biological activities reported include:

  • Antioxidant Activity : The compound exhibits significant scavenging activity against free radicals.
  • Antitumor Activity : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms.

Case Studies and Research Findings

A study published in 2023 synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, compounds similar to this compound showed notable antimicrobial and anti-inflammatory effects. The findings suggest that modifications in the pyrazole structure can enhance biological potency, leading to the development of new therapeutic agents .

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